2-cyclohexyl-N-(2-methoxy-5-methylphenyl)acetamide -

2-cyclohexyl-N-(2-methoxy-5-methylphenyl)acetamide

Catalog Number: EVT-3710740
CAS Number:
Molecular Formula: C16H23NO2
Molecular Weight: 261.36 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(3-Diacetylamino-2-methoxy-5-methylphenyl)acetamide []

-(2-Chloro-4-methoxy-5-methylphenyl)-N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]5-methyl-N-(2-propynyl)-1, 3-thiazol-2-amine hydrochloride (SSR125543A) [, ]

Compound Description: SSR125543A is a potent and selective corticotrophin-releasing factor (CRF)(1) receptor antagonist. This compound displays anxiolytic and antidepressant-like effects in various rodent models, including those for anxiety, stress-induced hyperthermia, and depression []. Extensive research highlights its high affinity for human CRF(1) receptors and effectiveness in antagonizing CRF-induced physiological responses [].

N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide []

Compound Description: This compound adopts an angular conformation and exhibits intermolecular hydrogen bonding (N—H⋯O and N—H⋯N) and C—H⋯π(ring) interactions, contributing to its crystal structure []. These interactions form chains and link them into layers within the crystal lattice.

N-(2-methoxy-benzyl)-acetamide (2MBA) []

Compound Description: 2MBA, synthesized from an amide derivative, displays promising anti-cancer properties, particularly targeting the PARP protein involved in breast cancer []. Its crystal structure and intermolecular interactions have been extensively studied, revealing key information about its molecular properties.

N-[(R)-1-(2-hydroxy-5-methylphenyl)ethyl]-N-[(R)-1-(2-methoxy-5-methylphenyl)-2-phenylethyl]aminium chloride []

Compound Description: This compound, characterized by its crystal structure, is stabilized by intermolecular and intramolecular hydrogen bonds, particularly N-H...Cl, O-H...Cl, and N-H...O interactions []. The absolute configuration of its stereogenic center has been determined to be R.

(R)‐1‐(2‐Hydroxy‐5‐methylphenyl)‐N‐[(S)‐1‐(2‐methoxy‐5‐methylphenyl)‐2‐phenylethyl]butan‐1‐aminium chloride []

Compound Description: This compound's absolute configuration, determined through crystal structure analysis of its hydrochloride salt, reveals an R configuration for the stereogenic center bearing the 2-methoxy-5-methylphenyl substituent []. Intermolecular and intramolecular hydrogen bonds, including N—H⋯Cl, O—H⋯Cl, and N—H⋯O interactions, play a significant role in stabilizing its structure.

N-[2-(5-methoxy-1H-indole-3-yl)ethyl]acetamide [, ]

Compound Description: This compound, a synthetic melatonin analog, has shown potential in treating arterial hypertension, particularly in patients experiencing sleep disturbances [, ]. Studies indicate its efficacy in improving clinical outcomes related to blood pressure regulation and arterial stiffness when used in combination with traditional antihypertensive medications.

-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide []

Compound Description: This compound series demonstrates notable inhibitory activity against acetylcholinesterase (AChE) [], suggesting potential applications in treating neurodegenerative diseases like Alzheimer's.

cis‐1‐(2‐hydroxy‐5‐ methylphenyl)ethanone oxime []

N‐(2‐hydroxy‐4‐methylphenyl)acetamide []

N,N -Diisopropyl-3-(2-methoxy-5-methylphenyl)-phenylpropionamide []

Compound Description: This compound serves as a crucial intermediate in the synthesis of tolterodine, a medication used to treat urinary incontinence [].

N- (2, 3-difluorophenyl) -2- [4- ( {7-methoxy-5- [ (2r) -piperidin. -2-ylmethoxy] quinazolin-4-yl}amino) -lh-pyrazol-1-yl] acetamide []

Compound Description: This compound and its closely related analogs represent a class of molecules with potential for treating proliferative diseases, particularly cancer []. Their specific mechanisms of action and efficacy remain under investigation.

(2R,Z)-2-amino-2-cyclohexyl-N-(5-(1-methyl-1H-pyrazol-4-yl)-1-oxo-2,6-dihydro-1H-[1,2]diazepino[4,5,6-CD]indol-8-yl)acetamide [, ]

Compound Description: This compound shows promise in combination therapies for treating cancer, particularly when administered alongside other anti-cancer agents or radiation therapy [, ]. Its specific mechanisms of action and therapeutic potential are under investigation.

Benzamide 4-(4-(4-(((3r,5r)-5-((1h-1,2,4-triazol-1-yl)méthyl)-5-(2,4-difluorophényl)tétrahydrofuran-3-yl)méthoxy)-3-méthylphényl)pipérazin-1-yl)-n-(2-hydroxycyclohexyl) []

Compound Description: This benzamide derivative exhibits potent antifungal properties and is under investigation for its potential in treating fungal infections []. Its specific mechanism of action and efficacy are currently being explored.

-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-yl)-N-(2-(hydroxyamino)-2-ketoacyl)acetamide []

Compound Description: This compound acts as a histone deacetylase (HDAC) inhibitor and is investigated for potential therapeutic applications in diseases linked to abnormal HDAC expression []. Research focuses on understanding its efficacy and safety profile for treating various cancers and other conditions.

N-[(R)-(2-Chlorophenyl)(cyclopentyl)methyl]-N-[(R)-(2-hydroxy-5-methylphenyl)(phenyl)methyl]acetamide []

Compound Description: The crystal structure of this compound reveals the cyclopentane ring adopting an envelope conformation []. Intermolecular O—H⋯O hydrogen bonds connect molecules within the crystal lattice, forming chains along the a-axis.

trans-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]benzo[b]thiophene-4- acetamide (PD117302) []

Compound Description: PD117302 serves as a prototype kappa-selective opioid agonist and has been a focal point for developing novel analgesics []. Researchers are exploring structural modifications to enhance its potency and selectivity for the kappa opioid receptor.

(-)-(5β,7β,8α)-N-methyl-N-[7-(1-pyrrolidinyl)-1-oxaspiro[4.5]dec-8-yl]benzo[b]furan-4-acetamide monohydrochloride []

Compound Description: This compound exhibits exceptionally high kappa opioid receptor affinity and selectivity, making it a potent analgesic []. Its unique structure and pharmacological properties highlight its potential as a lead compound for developing novel painkillers.

N-(2-Bromo-4-methylphenyl)-2-(5-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)acetamide []

Compound Description: The crystal structure of this compound reveals nearly coplanar fused pyrazole and pyrimidine rings []. Intermolecular C—H⋯O hydrogen bonds and π–π interactions contribute to the formation of a three-dimensional network in its crystal lattice.

N-[2-((Substitutedphenyl)amino)pyridin-3-yl]-pyrimidine-4-carboxamides []

Compound Description: This series of compounds exhibits potent fungicidal activity, targeting the succinate dehydrogenase (SDH) enzyme in fungi []. These compounds show promise as potential fungicides for controlling plant diseases.

-[[5-[((2R)-2-methyl-4,4,4-trifluorobutyl)carbamoyl]-1-methyli ndol- 3-yl]methyl]-3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide (ZENECA ZD3523) []

Compound Description: ZENECA ZD3523 is a potent and orally active leukotriene receptor antagonist that exhibits high affinity for the LTD4 receptor []. Its efficacy in treating asthma and other inflammatory diseases is well-documented.

(4bS, 5aR) -12- cyclohexyl-N-(N, N-dimethylsulfamoyl) -3-methoxy -5a - ((1R, 5S) -3- methyl-3,8-diazabicyclo [3.2. 1] octane-8-carbonyl) -4b, 5,5a, 6- tetrahydrobenzo [, ] cyclopropa [, ] azepino [1, 2-a] indole-9-carboxamide []

Compound Description: This complex molecule exhibits potent antiviral activity against the hepatitis C virus (HCV) []. Its unique structure and mechanism of action make it a promising candidate for developing new HCV treatments.

N -[2-(p -substitutedphenyl)-5-benzoxazolyl]-cyclohexyl carboxamide, -cyclohexyl acetamide and -cyclohexyl propionamide derivatives []

Compound Description: This series of compounds demonstrates a broad spectrum of microbiological activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria, as well as the yeast Candida albicans []. These findings highlight their potential as broad-spectrum antimicrobial agents.

-(2,5-Dimethoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]acetamide []

Compound Description: This compound's crystal structure reveals a three-dimensional network formed by N—H⋯O and O—H⋯O hydrogen bonds []. These interactions contribute to its stability and influence its arrangement within the crystal lattice.

,4-dichloro-N-{[1 (dimethylamino)cyclohexyl]methyl}benzamide (AH-7921) []

Compound Description: AH-7921 is a synthetic opioid analgesic that acts primarily on the μ-opioid receptor. Its structural similarity to other opioids raises concerns about its abuse potential and associated risks [].

,4-Dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide (U-47700) []

Compound Description: U-47700, a structural isomer of AH-7921, is a potent synthetic opioid analgesic that exhibits high affinity for the μ-opioid receptor []. It has been identified as a new psychoactive substance (NPS) and raises serious concerns due to its potential for abuse and severe adverse effects.

N-[2-(1-pyrrolidinyl)cyclohexyl]propanamide []

Compound Description: This compound serves as a fundamental structural scaffold for investigating the structure-activity relationships of kappa-selective opioid analgesics []. Modifications to this core structure have led to the development of more potent and selective kappa opioid receptor agonists.

N-(2,4-Diformyl-5-Hydroxyphenyl)Acetamide []

Compound Description: N-(2,4-Diformyl-5-Hydroxyphenyl)Acetamide serves as a versatile intermediate in synthesizing diverse chemical compounds []. Its reactivity stems from the presence of multiple functional groups, including the formyl, hydroxyl, and acetamide moieties.

N-(2-Dimethoxymethyl-3-hydroxy-2-methyl-6-nitro-3,4-dihydro-2H-1-benzopyran-4-yl)acetamide []

Compound Description: This benzopyran-based compound is a potential potassium-channel opener with promising cardiovascular therapeutic activities []. Its structure and potential therapeutic benefits are under investigation for treating various cardiovascular conditions.

N-(2-trifluoromethyl-4-chlorophenyl)-2-oxocyclohexyl sulfonamide (chesulfamide) []

Compound Description: Chesulfamide is a novel fungicide with notable activity against Botrytis cinerea []. It serves as a lead compound for developing new fungicides with improved efficacy and a favorable environmental profile.

(1R,2S)-2-(2-(N-(4-chloro-2-trifluoromethylphenyl)sulfamoyl)-cyclohexylamino)-N-(2-trifluoromethylphenyl) acetamide (II-19) []

Compound Description: II-19, a derivative of chesulfamide, exhibits potent fungicidal activity against Botrytis cinerea []. Its structure, characterized by X-ray crystallography, provides valuable insights into its mode of action and aids in developing new fungicides.

-Chloro-N-(4-(N-(3-fluorophenyl)sulfamoyl)phenethyl)salicylamide (compound 30) []

Compound Description: Compound 30 demonstrates promising activity as a PD-L1 inhibitor [], suggesting its potential in immunotherapy for cancer treatment. Its mechanism of action involves blocking the interaction between PD-L1 and its receptor, PD-1, thereby enhancing anti-tumor immune responses.

(4,9-dimethoxy-5-oxo-5H-furo[3,2-g]chromen-6-yl)acetamide derivatives (3a-h) []

Compound Description: These furochromone-based acetamide derivatives have demonstrated potential antiproliferative activity against various cancer cell lines []. The presence of the furochromone scaffold and the acetamide group contributes to their biological activity.

-(pyridin-4-ylimino)acetamide derivatives (4a-h) []

Compound Description: These pyridine-based acetamide derivatives have been investigated for their antiproliferative activity against various cancer cell lines, with some demonstrating potent cytotoxic effects []. The presence of the pyridine ring, the imine linker, and the acetamide group contributes to their biological activity.

(+/-)-trans-2-[3-methoxy-4-(4-chlorophenylthioethoxy)-5-(N-methyl-N- hydroxyureidyl)methylphenyl]-5-(3,4, 5-trimethoxyphenyl)tetrahydrofuran (CMI-392) []

Compound Description: CMI-392 is a potent dual 5-lipoxygenase inhibitor and platelet-activating factor receptor antagonist []. This dual functionality makes it a promising candidate for treating inflammatory diseases by targeting two key mediators of inflammation.

Almorexant []

Compound Description: Almorexant is a dual orexin receptor antagonist that has been investigated for its potential in treating insomnia []. It blocks both orexin receptors, OX1 and OX2, which play crucial roles in regulating sleep-wake cycles.

SB-674042 []

Compound Description: SB-674042 is a selective antagonist of the orexin 1 receptor (OX1) []. It has been investigated for its potential in treating insomnia and other sleep-wake disorders by selectively blocking the OX1 receptor.

N-Ethyl-2-[(6-methoxy-pyridin-3-yl)-(toluene-2-sulfonyl)-amino]-N-pyridin-3-ylmethyl-acetamide (EMPA) []

Compound Description: EMPA is a selective antagonist of the orexin 2 receptor (OX2) []. Its selectivity for the OX2 receptor makes it a valuable tool for investigating the specific roles of OX2 in regulating sleep-wake cycles and exploring its therapeutic potential in sleep disorders.

-Methyl- and 8-methoxy-2,3-dihydro-1,5-benzothiazepin-4(5H)-ones []

Compound Description: These compounds are benzothiazepine derivatives with potential biological activities []. Their synthesis and chemical properties have been reported, but their specific biological effects require further investigation.

N-{2-[(2-Carboxyethyl)sulfanyl]-4-methylphenyl}-β-alanine []

Compound Description: This compound is a β-alanine derivative that incorporates a sulfanylphenyl moiety []. Its synthesis and chemical properties have been described, but its specific biological activity remains unexplored.

-[(8-methoxy-4-oxo-3,4-dihydro-1,5-benzothiazepin-5(2.H)-yl]propanoic acid []

Compound Description: This compound is another benzothiazepine derivative with potential biological activities []. Its synthesis and chemical properties have been reported, but further research is needed to elucidate its specific biological effects.

N-(5-methyl-4-oxo-3,4-dihydro-2H-thiochromen-8-yl)-β-alanine []

Compound Description: This compound, a thiochromene derivative, represents a distinct chemical class with potential biological activities []. Further research is necessary to determine its specific biological targets and effects.

-methyl-9,10-dihydro-2H-thiopyrano[3,2-h]quinoline-4,7(3H, 8H)-dione []

Compound Description: This compound, a thiopyranoquinoline derivative, represents a unique chemical class with potential biological activities []. Further research is necessary to explore its specific biological targets and effects.

-methyl-2,3,6,7-tetrahydro-4H, 8H-[1,4]thiazepino[2,3,4-ij]quinoline-4, 8-dione []

Compound Description: This compound, a thiazepinoquinoline derivative, represents a distinct chemical class with potential biological activities []. Its specific biological targets and effects require further investigation.

N-(2-methylphenyl)-2,2-dichloro-acetamide []

Compound Description: This compound belongs to a series of dichloroacetamide derivatives studied for the influence of ring substitution on molecular geometry []. The research utilizes crystal structure analysis and 35Cl NQR spectroscopy to understand the structural features of these compounds.

N-(3-methylphenyl)-2,2-dichloro-acetamide []

Compound Description: This compound is another dichloroacetamide derivative studied for the impact of ring substitution on molecular geometry []. Crystal structure analysis and 35Cl NQR spectroscopy provide insights into the structural characteristics influenced by substituent positions.

N-(3-chlorophenyl)-2,2-dichloro-acetamide []

Compound Description: Similar to the previous two compounds, this dichloroacetamide derivative is part of a study investigating the effects of ring substitution on molecular geometry []. Researchers utilize crystal structure analysis and 35Cl NQR spectroscopy to understand the structural variations induced by substituent changes.

N-(2-methoxy-5-chlorophenyl)-2-bromoacetamide []

Compound Description: This compound serves as a crucial building block in synthesizing a series of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamides, which exhibit notable inhibitory activity against acetylcholinesterase (AChE) [].

Properties

Product Name

2-cyclohexyl-N-(2-methoxy-5-methylphenyl)acetamide

IUPAC Name

2-cyclohexyl-N-(2-methoxy-5-methylphenyl)acetamide

Molecular Formula

C16H23NO2

Molecular Weight

261.36 g/mol

InChI

InChI=1S/C16H23NO2/c1-12-8-9-15(19-2)14(10-12)17-16(18)11-13-6-4-3-5-7-13/h8-10,13H,3-7,11H2,1-2H3,(H,17,18)

InChI Key

YHFVZQLKPTUFAL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CC2CCCCC2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.